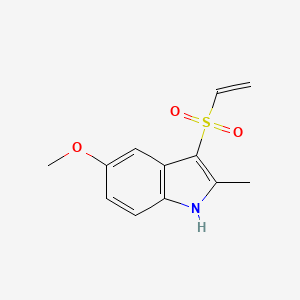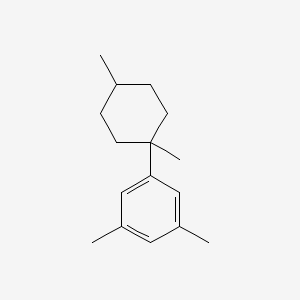
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and a benzene ring substituted with two methyl groups at positions 3 and 5
Métodos De Preparación
The synthesis of 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene typically involves the following steps:
Cyclohexane Derivative Preparation: The cyclohexane ring is first prepared with methyl groups at positions 1 and 4. This can be achieved through catalytic hydrogenation of the corresponding diene or through Grignard reactions involving cyclohexanone derivatives.
Benzene Derivative Preparation: The benzene ring with methyl groups at positions 3 and 5 can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the cyclohexane and benzene derivatives. This can be done through a variety of methods, including cross-coupling reactions using palladium catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of steric effects and conformational analysis of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Mecanismo De Acción
The mechanism by which 1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects.
Comparación Con Compuestos Similares
1-(1,4-Dimethylcyclohexyl)-3,5-dimethylbenzene can be compared with other disubstituted cyclohexanes and benzene derivatives:
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups at positions 1 and 2, leading to different steric interactions and conformational preferences.
1,3-Dimethylcyclohexane: Methyl groups at positions 1 and 3 result in different chemical reactivity and stability.
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexane ring, making it more planar and affecting its chemical properties and applications.
The uniqueness of this compound lies in its combined cyclohexane and benzene structure, offering a distinct set of chemical and physical properties.
Propiedades
Número CAS |
922512-04-7 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-(1,4-dimethylcyclohexyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-5-7-16(4,8-6-12)15-10-13(2)9-14(3)11-15/h9-12H,5-8H2,1-4H3 |
Clave InChI |
TYRJKGNJZBJNFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C)C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


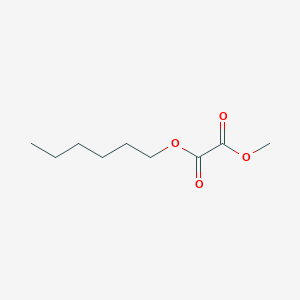
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
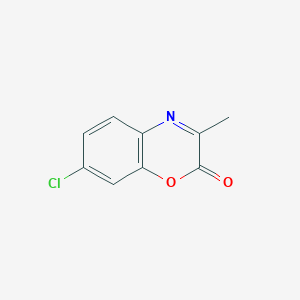

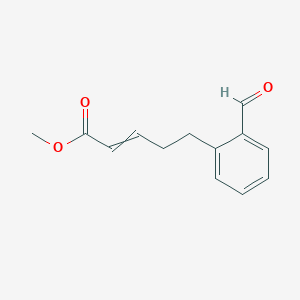
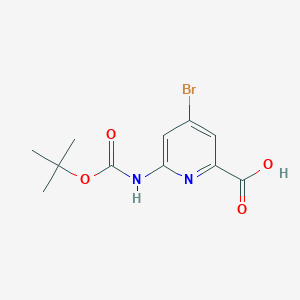
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
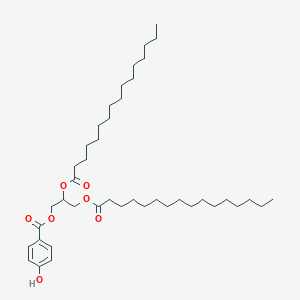
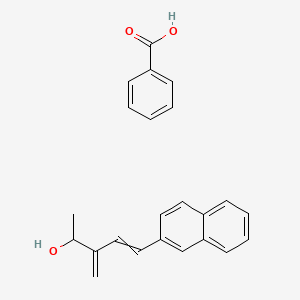
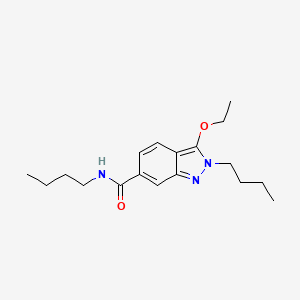
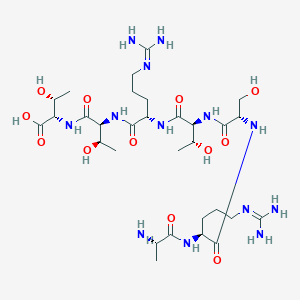
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

